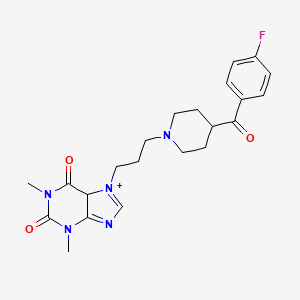
Theophylline, 7-(3-(4-(p-fluorobenzoyl)piperidino)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 7-(3-(4-(p-fluorobenzoyl)piperidino)propyl)- is a synthetic derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by the presence of a p-fluorobenzoyl group attached to a piperidine ring, which is further linked to the theophylline core via a propyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(3-(4-(p-fluorobenzoyl)piperidino)propyl)- typically involves the following steps:
Formation of the p-fluorobenzoyl-piperidine intermediate: This step involves the reaction of p-fluorobenzoyl chloride with piperidine under basic conditions to form the p-fluorobenzoyl-piperidine intermediate.
Attachment of the propyl chain: The intermediate is then reacted with 1-bromopropane in the presence of a base to attach the propyl chain.
Coupling with theophylline: Finally, the propyl-p-fluorobenzoyl-piperidine is coupled with theophylline under suitable conditions to yield the final product.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Theophylline, 7-(3-(4-(p-fluorobenzoyl)piperidino)propyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of reduced analogs .
Scientific Research Applications
Theophylline, 7-(3-(4-(p-fluorobenzoyl)piperidino)propyl)- has several scientific research applications:
Chemistry: It is used as a model compound in studies involving nucleophilic substitution and other organic reactions.
Biology: The compound is studied for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in respiratory diseases and as an anti-inflammatory agent.
Industry: It may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Theophylline, 7-(3-(4-(p-fluorobenzoyl)piperidino)propyl)- exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of bronchial smooth muscles and improved airflow in the respiratory tract. Additionally, the compound may block adenosine receptors, contributing to its bronchodilator and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, used primarily as a bronchodilator.
Caffeine: Another methylxanthine with similar pharmacological effects but different potency and side effects.
Theobromine: A related compound found in cocoa, with milder effects compared to theophylline.
Uniqueness
Theophylline, 7-(3-(4-(p-fluorobenzoyl)piperidino)propyl)- is unique due to the presence of the p-fluorobenzoyl-piperidine moiety, which may confer additional pharmacological properties and potentially improved therapeutic efficacy compared to its parent compound .
Properties
Molecular Formula |
C22H27FN5O3+ |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
7-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C22H27FN5O3/c1-25-20-18(21(30)26(2)22(25)31)28(14-24-20)11-3-10-27-12-8-16(9-13-27)19(29)15-4-6-17(23)7-5-15/h4-7,14,16,18H,3,8-13H2,1-2H3/q+1 |
InChI Key |
ZLNAAFFSESGRFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















